ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a quinoline moiety, a thiophene ring, and a cycloheptathiophene core. The presence of these heterocyclic rings makes it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with quinoline intermediates under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step often includes the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted thiophene and quinoline compounds.
Scientific Research Applications
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring structure.
Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and 4-aminoquinoline are structurally related.
Uniqueness
ETHYL 2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O3S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O3S2/c1-2-31-26(30)23-17-10-4-3-5-12-21(17)33-25(23)28-24(29)18-15-20(22-13-8-14-32-22)27-19-11-7-6-9-16(18)19/h6-9,11,13-15H,2-5,10,12H2,1H3,(H,28,29) |
InChI Key |
BDQYPFQVSQHGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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